REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[NH2:11][CH2:12][CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18].C(Cl)CCl>C(Cl)Cl>[OH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([NH:11][CH2:12][CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:19])([CH3:18])[CH3:20])=[O:10]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (1:1 pentane/EtOAc)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)NCCNC(OC(C)(C)C)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |